molecular formula C12H11ClO4 B14353370 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate CAS No. 94649-33-9

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate

Cat. No.: B14353370
CAS No.: 94649-33-9
M. Wt: 254.66 g/mol
InChI Key: AGWYITXCWHRTIJ-UHFFFAOYSA-N
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Description

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate is an organic compound that features a benzene ring substituted with an acetyloxyethenyl group and a chloroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-vinylphenol. This intermediate can be synthesized through the Heck reaction, where a vinyl halide reacts with phenol in the presence of a palladium catalyst.

Next, the vinyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-[1-(Acetyloxy)ethenyl]phenol. Finally, the chloroacetate group is introduced by reacting the acetylated intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. Additionally, the chloroacetate group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylphenol: A precursor in the synthesis of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate.

    4-Acetoxyphenyl chloroacetate: A compound with similar functional groups but different substitution patterns.

    4-(Acetyloxy)phenyl acetate: Lacks the chloroacetate group but has similar acetyloxy substitution.

Uniqueness

This compound is unique due to the presence of both acetyloxy and chloroacetate groups on the benzene ring

Properties

CAS No.

94649-33-9

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

[4-(1-acetyloxyethenyl)phenyl] 2-chloroacetate

InChI

InChI=1S/C12H11ClO4/c1-8(16-9(2)14)10-3-5-11(6-4-10)17-12(15)7-13/h3-6H,1,7H2,2H3

InChI Key

AGWYITXCWHRTIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=C)C1=CC=C(C=C1)OC(=O)CCl

Origin of Product

United States

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